molecular formula C10H11ClFN B12096995 (R)-5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1212952-19-6

(R)-5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12096995
CAS No.: 1212952-19-6
M. Wt: 199.65 g/mol
InChI Key: OPCAPLPULMBNLM-SECBINFHSA-N
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Description

®-5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 6th position on the naphthalene ring, along with an amine group at the 1st position. The ®-configuration indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of chlorine and fluorine atoms onto the naphthalene ring through electrophilic aromatic substitution reactions.

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

    Amination: Introduction of the amine group at the 1st position using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as catalytic hydrogenation and the use of chiral catalysts for enantioselective synthesis are often employed to ensure the production of the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to modify the naphthalene ring or the amine group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of fully saturated amines or modified naphthalene derivatives.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

®-5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The left-handed enantiomer with potentially different biological activities.

    5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.

    5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound lacking the fluorine atom.

Uniqueness

®-5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1212952-19-6

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(1R)-5-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m1/s1

InChI Key

OPCAPLPULMBNLM-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)F)Cl)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)Cl)N

Origin of Product

United States

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